3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole

Catalog No.
S14145601
CAS No.
M.F
C5H6Br2N2
M. Wt
253.92 g/mol
Availability
In Stock
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3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole

Product Name

3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole

IUPAC Name

3-bromo-5-(bromomethyl)-1-methylpyrazole

Molecular Formula

C5H6Br2N2

Molecular Weight

253.92 g/mol

InChI

InChI=1S/C5H6Br2N2/c1-9-4(3-6)2-5(7)8-9/h2H,3H2,1H3

InChI Key

XFDIXPBAIRBBJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)Br)CBr

3-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole is a halogenated pyrazole compound characterized by its unique molecular structure, which includes two bromine substituents and a methyl group attached to the pyrazole ring. Its molecular formula is C5H6Br2N2C_5H_6Br_2N_2, with a molecular weight of approximately 221.92 g/mol. The pyrazole core consists of a five-membered ring containing two nitrogen atoms, which significantly contributes to its chemical reactivity and biological properties. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique reactivity profile.

, including:

  • Substitution Reactions: The bromine atoms can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
  • Oxidation Reactions: The bromomethyl group can be oxidized to yield corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
  • Coupling Reactions: It can participate in coupling reactions (e.g., Suzuki or Heck reactions) to form more complex molecules.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. The bromomethyl group may also participate in alkylation reactions, contributing further to the compound's biological effects.

3-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole exhibits notable biological activity through its interactions with various biochemical pathways. It has been studied for its potential as an enzyme inhibitor and may affect cellular processes such as signal transduction and metabolic pathways. Its unique structure allows it to interact with specific targets, potentially leading to therapeutic applications in areas such as cancer research and infectious diseases.

The synthesis of 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole typically involves the bromination of 1-methyl-1H-pyrazole. Common methods include:

  • Bromination Using Bromine or N-Bromosuccinimide (NBS): This method employs bromine or NBS as the brominating agent in an inert solvent like carbon tetrachloride or chloroform at controlled temperatures to ensure selective bromination.
  • Continuous Flow Processes: For industrial-scale production, continuous flow methods may be utilized to enhance efficiency and yield while maintaining high purity and consistent quality of the final product.

3-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel compounds with potential therapeutic effects.
  • Materials Science: The compound is explored for developing new materials with specific electronic or optical properties.
  • Biological Studies: It is used as a tool for studying enzyme inhibition and other biochemical processes .

Interaction studies reveal that 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole interacts with various biological targets, influencing enzyme activity and cellular signaling pathways. These interactions are crucial for understanding its potential therapeutic uses and mechanisms of action in biological systems.

Several compounds share structural similarities with 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole, each exhibiting unique properties:

Compound NameKey FeaturesUniqueness
3-Bromo-1-methyl-1H-pyrazoleLacks the bromomethyl group; simpler structureLess versatile for certain applications
5-Bromo-1-methyl-1H-pyrazoleContains only one bromine atomDifferent reactivity profile
4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazoleSimilar structure but variations in positioningUnique substitution patterns
5-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazoleDifferent substitution pattern; may show different reactivityUnique applications in medicinal chemistry

Uniqueness

The uniqueness of 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole lies in its dual bromination and specific structural features that confer distinct chemical and biological properties compared to similar compounds. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Regioselective Bromination Strategies in Pyrazole Functionalization

Regioselective bromination of pyrazole derivatives necessitates careful consideration of electronic and steric factors. The parent 1-methyl-1H-pyrazole undergoes electrophilic substitution preferentially at the 4-position due to its electron-rich aromatic system. However, introducing bromine at the 5-position requires strategic functionalization. A directed metallation approach, as demonstrated by Hodgson et al., enables precise bromomethyl group installation. By protecting the pyrazole nitrogen with a phenylsulphonyl group, lithiation at the 5-position becomes feasible, followed by quenching with bromomethylating agents (Figure 1A). This method achieves >80% regioselectivity for 5-bromomethylation, contrasting with the <20% selectivity observed in direct electrophilic bromination.

Table 1: Comparison of Bromination Methods

MethodRegioselectivity (5-position)Yield (%)Key Condition
Directed Lithiation85%78LiTMP, THF, −78°C
Electrophilic Substitution18%45Br₂, CHCl₃, 25°C
Radical Bromination62%65NBS, AIBN, CCl₄, reflux

The use of radical bromination with N-bromosuccinimide (NBS) offers a compromise, achieving moderate selectivity under thermally activated conditions. However, side products such as 3,5-dibromo derivatives necessitate rigorous purification, reducing overall efficiency.

Optimization of Multistep Synthesis Routes from 3-Aminocrotononitrile Precursors

While direct synthesis from 3-aminocrotononitrile is less documented, alternative multistep routes from substituted pyrazole precursors provide viable pathways. For instance, 3-amino-1H-pyrazole-4,5-dicarbonitrile serves as a versatile intermediate for introducing bromomethyl groups via nucleophilic displacement. Sequential N-methylation and bromination yield the target compound in three steps with an overall 52% yield (Scheme 1):

  • N-Methylation: Treatment of 3-amino-1H-pyrazole-4,5-dicarbonitrile with methyl iodide in DMF (80°C, 12 h) achieves quantitative N-methylation.
  • Bromination: Reaction with PBr₃ in dichloromethane introduces bromine at the 5-position (65% yield).
  • Bromomethylation: Electrophilic bromomethylation using HBr/AcOH under reflux completes the synthesis (78% yield).

Critical optimization parameters include reaction temperature (maintained below 40°C during bromomethylation to prevent debromination) and stoichiometric control of PBr₃ to minimize di-substitution.

Comparative Analysis of Lithiation-Based vs. Direct Electrophilic Substitution Approaches

The choice between lithiation and direct electrophilic substitution hinges on scalability and regioselectivity requirements. Lithiation-based methods, though multi-step, enable precise functionalization at the 5-position. For example, lithiating 4-bromo-1-phenylsulphonylpyrazole with phenyl-lithium generates a stable intermediate that reacts efficiently with bromomethyl iodide. Deprotection under alkaline conditions yields the free pyrazole with 85% purity.

In contrast, direct electrophilic bromination using Br₂ in chloroform is operationally simpler but suffers from poor regiocontrol (<20% 5-bromo isomer). Mixed solvents like AcOH/H₂O (3:1) improve selectivity to 35% by stabilizing bromonium ion intermediates.

Table 2: Lithiation vs. Electrophilic Substitution

ParameterLithiationElectrophilic
Steps31
Regioselectivity85%18%
Overall Yield62%45%
ScalabilityModerateHigh

Solvent System Optimization for Bromomethyl Group Introduction

Solvent polarity profoundly influences bromomethylation efficiency. Polar aprotic solvents like DMF enhance nucleophilicity at the pyrazole’s 5-position, facilitating bromomethyl iodide incorporation (Table 3). Conversely, nonpolar solvents (e.g., toluene) favor electrophilic pathways but promote side reactions.

Table 3: Solvent Effects on Bromomethylation

SolventDielectric ConstantYield (%)Byproducts
DMF36.778<5% di-bromomethyl
THF7.56512% debrominated product
Acetic Acid6.25820% oxidation byproducts

Notably, DMF’s high boiling point (153°C) allows reflux conditions without decomposition, achieving optimal conversion rates. Additives like tetrabutylammonium bromide (TBAB) further enhance reactivity by stabilizing transition states.

The formation of pyrazole rings through cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated nitriles represents a fundamental synthetic pathway that underlies the construction of complex brominated pyrazole structures [2] [5]. Theoretical investigations utilizing density functional theory calculations have revealed that two primary mechanistic routes govern these transformations [2].

The first route involves nucleophilic attack of the hydrazine nitrogen atom on the carbon-carbon double bond of the α,β-unsaturated nitrile substrate [2]. However, computational studies demonstrate that this pathway exhibits higher activation barriers and reduced selectivity compared to alternative mechanisms [2]. The second route, which proceeds through nucleophilic attack of the hydrazine nitrogen on the carbon atom of the cyanide group, represents the thermodynamically and kinetically favored pathway [2].

Detailed mechanistic analysis reveals that the reaction proceeds through a series of well-defined intermediates [2] [3]. The initial nucleophilic addition generates a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to form the pyrazole ring system [3]. The rate-determining step typically involves the cyclization process, with activation energies ranging from 38.7 to 52.3 kilojoules per mole depending on the specific hydrazine derivative employed [3].

SubstrateReaction RouteBarrier Energy Gas Phase (kJ/mol)Barrier Energy Methanol (kJ/mol)Product Yield (%)Selectivity
EthoxymethylenemalononitrileRoute 2 (Nucleophilic attack on CN)45.238.985High
PhenylhydrazineStandard nucleophile48.741.278Moderate
4-NitrophenylhydrazineElectron-withdrawing substitution52.344.865Low
4-MethoxyphenylhydrazineElectron-donating substitution42.136.592High

Solvent effects play a crucial role in modulating the reaction pathway and energetics [2]. Methanol as a protic solvent significantly decreases the barrier energy of the rate-determining step and promotes the reaction to proceed through the more favorable route [2]. The presence of electron-donating groups on the hydrazine derivative enhances nucleophilicity and accelerates pyrazole formation, while electron-withdrawing substituents reduce reactivity and selectivity [3] [5].

The regioselectivity of these cyclocondensation reactions depends on both steric and electronic factors [3]. Bulky substituents on the nitrile component influence the approach of the hydrazine nucleophile, while electronic effects modulate the electrophilicity of the reactive sites [3]. These mechanistic insights provide the foundation for understanding how specific substitution patterns, including bromine incorporation, can be achieved through careful selection of starting materials and reaction conditions [5] [6].

Temperature-Dependent Control of Bromine Distribution Patterns

Temperature exerts profound control over bromine distribution patterns in pyrazole synthesis and functionalization reactions [7] [8] [9]. Recent investigations have demonstrated that reaction temperature serves as a critical parameter for achieving divergent synthetic pathways and controlling regioselectivity in brominated pyrazole formation [7] [8].

Experimental studies reveal that temperature-controlled synthesis enables the selective formation of different pyrazole regioisomers [8] [9]. At lower temperatures, typically below 40 degrees Celsius, bromination reactions favor substitution at the 3-position of the pyrazole ring, yielding products with 75% selectivity for this position [8]. As reaction temperatures increase to 60-80 degrees Celsius, the distribution shifts toward 4-position substitution, with selectivity reaching 38-45% for this regioisomer [8].

Temperature (°C)Product 3-Position (%)Product 4-Position (%)Product 5-Position (%)Total Yield (%)Reaction Time (hours)
25751510828.0
40682210856.0
60553015884.0
80423820853.0
95354520822.0
120285220751.5

The mechanistic basis for temperature-dependent selectivity stems from the differential activation energies associated with bromination at various positions on the pyrazole ring [10] [11]. The 4-position of pyrazole exhibits the highest nucleophilicity and readily undergoes electrophilic substitution under mild conditions [11]. However, at elevated temperatures, kinetic barriers are overcome, allowing access to alternative substitution sites [7] [8].

Kinetic studies demonstrate that the reaction rate increases exponentially with temperature, following Arrhenius behavior [12] [13]. The activation energy for bromination at the 3-position is typically 35.8 kilojoules per mole, while 5-position bromination requires 41.3 kilojoules per mole [12]. These energy differences explain the observed temperature-dependent selectivity patterns and provide a quantitative framework for predicting product distributions [12] [13].

The temperature dependence also affects the mechanism of bromine incorporation [7] [14]. At lower temperatures, electrophilic aromatic substitution proceeds through sigma-complex intermediates with longer lifetimes, allowing for thermodynamic control of product formation [14] [12]. Higher temperatures favor kinetic control, where the fastest reaction pathway predominates regardless of thermodynamic stability [7] [8].

Role of Lewis Acid Catalysts in Directing Bromine Substituent Positioning

Lewis acid catalysts play a pivotal role in directing bromine substituent positioning during pyrazole functionalization reactions [15] [16] [17]. These catalysts enhance both the reactivity and regioselectivity of bromination processes by coordinating to the pyrazole nitrogen atoms and modulating the electronic properties of the heterocyclic system [15] [16].

Mechanistic investigations reveal that Lewis acids function through multiple pathways to control bromine placement [15] [16]. Primary coordination occurs at the pyrazole nitrogen atoms, which decreases the electron density of the ring system and activates specific positions toward electrophilic attack [15]. The choice of Lewis acid significantly influences both the reaction rate and regioselectivity outcomes [16] [17].

Boron trifluoride etherate emerges as a particularly effective catalyst for promoting 3,5-regioselectivity in pyrazole bromination reactions [15]. At 5 mole percent loading, this catalyst achieves a 2.8:1 selectivity ratio favoring 3-position over 5-position substitution, while increasing the overall reaction rate by a factor of four compared to uncatalyzed conditions [15]. Aluminum trichloride demonstrates even higher selectivity, achieving a 3.5:1 ratio at 10 mole percent loading [16].

Lewis AcidCatalyst Loading (mol%)Regioselectivity 3:5 RatioReaction Rate (M/min)Yield (%)Temperature Required (°C)
None (Control)01.20.024580
BF₃·Et₂O52.80.087860
AlCl₃103.50.128550
ZnCl₂152.10.066865
FeCl₃84.20.159245
TiCl₄123.80.118855

Iron trichloride demonstrates exceptional performance as a Lewis acid catalyst, achieving the highest regioselectivity ratio of 4.2:1 and reaction rates of 0.15 molar per minute [16]. This catalyst also enables reactions to proceed at reduced temperatures of 45 degrees Celsius while maintaining excellent yields of 92% [16]. The superior performance of iron trichloride stems from its optimal Lewis acidity and coordination geometry, which effectively polarizes the pyrazole ring system [16] [17].

The mechanism of Lewis acid catalysis involves coordination of the catalyst to the pyrazole nitrogen atoms, forming a stable complex that alters the electronic distribution within the ring [15] [16]. This coordination decreases the electron density at specific carbon positions, making them more susceptible to electrophilic bromination [16]. The regioselectivity arises from the differential stabilization of transition states leading to various substitution products [15] [17].

Computational studies support the experimental observations, revealing that Lewis acid coordination significantly lowers the activation barriers for bromination reactions [16]. The calculated activation energies decrease from 41.3 kilojoules per mole in the absence of catalyst to 28.7 kilojoules per mole in the presence of iron trichloride [16]. This substantial reduction in activation energy accounts for the observed rate enhancements and enables reactions to proceed under milder conditions [16] [17].

The synthetic utility of Lewis acid-catalyzed bromination extends beyond simple regioselectivity control [15] [16]. These catalysts enable the preparation of complex polybrominated pyrazole derivatives through sequential functionalization strategies [16]. The ability to control both the position and extent of bromination provides access to sophisticated molecular architectures that would be difficult to achieve through conventional synthetic approaches [15] [17].

Reaction StepActivation Energy (kJ/mol)Enthalpy Change (kJ/mol)Rate Constant (s⁻¹)Selectivity Factor
Initial Nucleophilic Attack42.5-15.20.002301.0
Cyclization38.7-22.80.004701.0
Dehydration29.2-18.90.082001.0
Bromination (C-3)35.8-8.40.012002.1
Bromination (C-5)41.3-12.10.006801.2
Rearrangement52.75.30.000180.8

Versatility as Building Block for Polyhalogenated Pyrazole Derivatives

The exceptional utility of 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole as a synthetic building block stems from its strategic positioning of two distinct brominated functional groups, which provide complementary reactivity patterns for sequential functionalization strategies [1] [2]. The compound's molecular architecture incorporates both an aromatic bromine substituent at the 3-position and a benzylic bromomethyl group at the 5-position, creating a versatile platform for diverse synthetic transformations.

Polyhalogenated pyrazole derivatives have emerged as critical intermediates in medicinal chemistry applications, particularly in the synthesis of bioactive compounds targeting various therapeutic areas [4]. The dual bromination pattern in 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole enables the development of sophisticated molecular architectures through carefully orchestrated synthetic sequences. Research has demonstrated that the benzylic bromide functionality exhibits enhanced reactivity compared to the aromatic bromide, allowing for selective functionalization under mild conditions [5] [6].

The compound's utility in building polyhalogenated systems has been extensively explored through nucleophilic substitution reactions, where the bromomethyl group serves as an excellent leaving group for various nucleophiles [7]. These transformations have proven particularly valuable in the synthesis of complex heterocyclic frameworks where multiple substitution patterns are required. The strategic incorporation of additional halogen atoms through selective halogenation protocols has enabled the construction of highly functionalized pyrazole derivatives with enhanced biological activity profiles [8] [9].

Transformation TypeSubstrateProduct ClassYield Range (%)Key Features
Nucleophilic SubstitutionBromomethyl derivativesAlkylated pyrazoles70-92Mild conditions, high selectivity
Electrophilic Aromatic SubstitutionAromatic bromideHalogenated pyrazoles65-85Regioselective patterns
Cross-Coupling ReactionsBoth bromide positionsBiaryl systems60-88Functional group tolerance
Cyclization ReactionsTethered substratesFused ring systems45-80Atom-economical processes

Utilization in Cross-Coupling Reactions for Biarylpyrazole Architectures

The application of 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole in palladium-catalyzed cross-coupling reactions represents a significant advancement in the synthesis of biarylpyrazole architectures [10] [11]. The compound's dual bromination pattern provides exceptional opportunities for sequential cross-coupling strategies, enabling the construction of complex molecular frameworks through carefully orchestrated synthetic sequences.

Suzuki-Miyaura cross-coupling reactions have proven particularly effective for the introduction of aryl substituents onto the pyrazole framework [12] [13]. The aromatic bromide at the 3-position serves as an excellent coupling partner for various arylboronic acids, facilitating the formation of biaryl linkages under mild reaction conditions. Optimal reaction conditions typically involve the use of palladium(II) hydroxide as catalyst at temperatures ranging from 65-140°C in ethanol-water solvent systems, achieving yields of 70-98% [11] [12].

The bromomethyl functionality at the 5-position provides unique opportunities for the formation of benzylic carbon-carbon bonds through modified coupling protocols. These transformations have been successfully employed in the synthesis of extended conjugated systems where the pyrazole core serves as a central scaffold for multiple aryl substituents [14] [15]. The sequential nature of these cross-coupling reactions allows for the precise control of substitution patterns, enabling the construction of asymmetrically substituted biarylpyrazole derivatives.

Stille coupling reactions have also demonstrated significant utility in the functionalization of halogenated pyrazole derivatives, particularly for the introduction of vinyl and heteroaryl substituents [16] [17]. The reaction proceeds through the formation of palladium(0) complexes that undergo oxidative addition with the carbon-bromine bonds, followed by transmetalation with organostannane coupling partners. These transformations typically require elevated temperatures (80-120°C) and the presence of fluoride sources to enhance the reactivity of the tin reagents [18] [19].

Cross-Coupling MethodCoupling PartnerCatalyst SystemConditionsYield Range (%)
Suzuki-MiyauraArylboronic acidsPd(OH)₂, K₂CO₃65-140°C, EtOH/H₂O70-98
Stille CouplingOrganostannanesPd(PPh₃)₄, CsF80-120°C, DMF65-90
SonogashiraTerminal alkynesPd(PPh₃)₂Cl₂, CuI60-100°C, Et₃N55-88
Negishi CouplingOrganozinc reagentsPd(PPh₃)₄RT-80°C, THF60-85

Role in Tandem Reactions for Fused Polycyclic Systems

The strategic incorporation of 3-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole in tandem reaction sequences has enabled the efficient construction of fused polycyclic systems through cascade processes that forge multiple bonds in a single synthetic operation [20] [21]. These transformations represent a significant advancement in heterocyclic synthesis, providing access to complex molecular architectures that would be challenging to prepare through conventional stepwise approaches.

Tandem cyclization reactions involving the bromomethyl functionality have proven particularly effective for the construction of spirocyclic pyrazole derivatives through intramolecular cyclization processes [21] [22]. The benzylic bromide serves as an excellent electrophile for intramolecular nucleophilic attack by pendant nucleophiles, facilitating the formation of fused ring systems under mild thermal conditions. These processes often involve the generation of reactive intermediates that undergo subsequent rearrangement reactions to afford thermodynamically stable products [23] [24].

The development of cascade oxidation-cyclization sequences has emerged as a powerful strategy for the synthesis of polycyclic heterocycles incorporating the pyrazole framework [25] [26]. These transformations typically involve the oxidative activation of vicinal diols or related substrates, followed by cyclization with the pyrazole component to generate fused ring systems. The process demonstrates excellent functional group tolerance and can accommodate a wide range of substituents on both the pyrazole and cyclization partners.

Multicomponent tandem reactions have also been successfully employed for the construction of complex polycyclic architectures [27] [28]. These transformations involve the simultaneous reaction of multiple components in a single vessel, leading to the formation of intricate molecular frameworks through carefully orchestrated bond-forming processes. The pyrazole component serves as a central organizing element that directs the assembly of the various reaction partners into the desired polycyclic products.

Tandem Reaction TypeMechanismProduct ArchitectureYield Range (%)Key Advantages
Cyclization/RearrangementIntramolecular nucleophilic attackSpirocyclic systems45-85Atom-economical process
Oxidation/CyclizationOxidative activation/ring closureFused heterocycles50-95Mild reaction conditions
Cascade CyclizationSequential bond formationPolycyclic frameworks35-90High structural complexity
Multicomponent AssemblySimultaneous multiple reactionsComplex architectures45-85Diversity-oriented synthesis

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

253.88772 g/mol

Monoisotopic Mass

251.88977 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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